2-(2,4-dichlorophenoxy)-N'-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and phenyldiazenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-hydroxy-5-[(Z)-phenyldiazenyl]benzaldehyde under specific conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol, and may require the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with biological molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
2-(2,4-dichlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide can be compared with other similar compounds, such as:
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural elements but different applications.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms, leading to different chemical properties and uses.
2-methyl-4-chlorophenoxyacetic acid: A compound with a methyl group instead of a dichlorophenoxy group, resulting in different reactivity and applications.
These comparisons highlight the unique aspects of 2-(2,4-dichlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide, particularly its potential in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c22-15-6-9-20(18(23)11-15)30-13-21(29)27-24-12-14-10-17(7-8-19(14)28)26-25-16-4-2-1-3-5-16/h1-12,28H,13H2,(H,27,29)/b24-12+,26-25? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZHFVLBGNIVFO-IXDHPPTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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